molecular formula C21H19NO4 B2370601 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866138-53-6

9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No. B2370601
CAS RN: 866138-53-6
M. Wt: 349.386
InChI Key: IKXHTBFSBPXKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.386. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives have been used as deep blue fluorescence materials for organic light-emitting diodes . The compound shows highly efficient pure and deep blue emission . OLEDs using this compound as dopants show pure blue emission with CIE coordinates of (0.154, 0.102) and an EQE of 2.28% .

Fluorescence Efficiency Improvement

Introducing the steric substituent isopropylphenyl into the compound’s scaffold helps to suppress aggregates of molecules and improve the fluorescence efficiency .

Blue-Shifting Emission Peak

The additional N atoms in the compound facilitate the electron distribution of the HOMO orbital localizing on a smaller π-conjugate fragment compared with diBFQ, which resulted in the emission peak blue-shifting from 445 nm for diBFQ to 424 nm for the compound .

Synthesis of Antitumor Agents

The compound has been used for the efficient and selective synthesis of 12-substituted-benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones . These synthetic derivatives were fully characterized using spectral data and evaluated for their antitumor activity on human hepatoma cells (HepG2) and Henrietta Lacks strain of cancer cells (HeLa) .

Magnetically Recyclable Catalyst

The compound has been used in the synthesis of a novel magnetically recyclable catalyst, Nano γ-Fe2O3-supported fluoroboric acid . The catalyst is quantitatively recovered with an external magnet and can be reused for six cycles with almost consistent activity .

Efficient Synthesis of Pyrano[c]chromenediones and [1,3]Dioxolo[g]chromeneones

The compound has been used in the efficient synthesis of Pyrano[c]chromenediones and [1,3]Dioxolo[g]chromeneones . These compounds have been synthesized through a three-component domino reaction catalyzed by Nickel(II) Chromite Nanoparticles .

properties

IUPAC Name

8-(4-propan-2-ylphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-11(2)12-3-5-13(6-4-12)19-14-7-17-18(26-10-25-17)8-15(14)22-16-9-24-21(23)20(16)19/h3-8,11,19,22H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXHTBFSBPXKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

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